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Compound of Interest

Compound Name: CRT0105950

Cat. No.: B606816 Get Quote

For researchers and professionals in drug development, the precise evaluation of a kinase

inhibitor's specificity is paramount. This guide provides a detailed comparison of CRT0105950,

a potent inhibitor of LIM Kinases (LIMK), with other known LIMK inhibitors. By presenting key

experimental data and methodologies, this document aims to offer an objective assessment of

CRT0105950's selectivity profile.

LIM kinases, comprising LIMK1 and LIMK2, are crucial regulators of actin cytoskeletal

dynamics.[1] They act as a signaling nexus downstream of Rho family GTPases, primarily

through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing

factor.[2][3] This regulation of the cytoskeleton is integral to numerous cellular processes,

including cell migration, invasion, and division, making LIM kinases attractive targets in

oncology and other therapeutic areas.[4][5][6]

Comparative Analysis of LIMK Inhibitor Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of

CRT0105950 and other selected LIMK inhibitors against LIMK1 and LIMK2. This data provides

a direct comparison of their potency.
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Inhibitor LIMK1 IC50 (nM) LIMK2 IC50 (nM)
Other Notable
Kinase Targets (at
10 µM)

CRT0105950 0.3[7][8] 1[7][8]

>75% inhibition of a

small number of

kinases in a 442-

kinase panel[7]

CRT0105446 8[7][8] 32[7][8]

Highly selective with

fewer off-target effects

compared to

CRT0105950 in a

442-kinase panel[7]

R-10015 38[9] -
Binds to the ATP-

binding pocket[9]

Damnacanthal 800[3][6] 1500[3][6]
Lck (IC50 = 1.62 µM)

[3]

BMS-5 (LIMKi3) 7[3][9] 8[3][9] -

T56-LIMKi -
Selective inhibitor of

LIMK2[9]
-

TH-257 84[9] 39[9]
Described as

exquisitely selective[9]

Kinase Selectivity Profile of CRT0105950
To assess the broader selectivity of CRT0105950, a KINOMEscan screen was performed

against a panel of 442 kinases at a concentration of 10 µM.[7] The results indicate that while

CRT0105950 is highly potent against LIMK1 and LIMK2, it does exhibit some off-target activity

at this high concentration. The S(35) selectivity score, which represents the ratio of kinases

inhibited by more than 65% to the total number of kinases tested, provides a quantitative

measure of selectivity.[7] While specific off-target kinases inhibited by CRT0105950 are not

detailed in the provided search results, the kinome map from the study by Anderson et al.
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(2017) shows a limited number of kinases with greater than 75% inhibition, highlighting its

relatively focused activity profile, particularly at lower concentrations.[7]

Experimental Protocols
A comprehensive understanding of an inhibitor's specificity requires robust experimental

methodologies. Below are detailed protocols for key experiments typically used to characterize

kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a target

kinase by 50%.

Objective: To determine the IC50 values of a test compound against LIMK1 and LIMK2.

Materials:

Recombinant human LIMK1 and LIMK2 enzymes

Biotinylated cofilin or a suitable peptide substrate

³²P-ATP or ADP-Glo™ Kinase Assay kit (Promega)

Test compound (e.g., CRT0105950) at various concentrations

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Brij-35)

96-well or 384-well plates

Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure (Radiometric Method):

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

In each well of the assay plate, add the kinase, substrate, and assay buffer.
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Add the diluted test compound to the respective wells. Include a positive control (kinase +

substrate, no inhibitor) and a negative control (substrate only, no kinase).

Initiate the kinase reaction by adding ³²P-ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the

phosphorylated substrate.

Wash the filter plate to remove unincorporated ³²P-ATP.

Measure the radioactivity in each well using a scintillation counter.

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration

and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Assay for Cofilin Phosphorylation
This assay assesses the ability of an inhibitor to block LIMK activity within a cellular context by

measuring the phosphorylation of its direct substrate, cofilin.

Objective: To determine the effect of a test compound on cofilin phosphorylation in a cell-based

assay.

Materials:

A suitable cell line (e.g., MDA-MB-231 breast cancer cells)

Cell culture medium and supplements

Test compound (e.g., CRT0105950)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total-cofilin or a loading control (e.g.,

anti-GAPDH)

Secondary antibody conjugated to HRP or a fluorescent dye

SDS-PAGE gels and Western blotting apparatus

Chemiluminescence or fluorescence imaging system

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2

hours). Include a vehicle control (e.g., DMSO).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.

Wash the membrane and incubate with the appropriate secondary antibody.

Detect the signal using a chemiluminescence substrate or by fluorescence imaging.

Strip the membrane and re-probe with an antibody against total cofilin or a loading control to

normalize the data.

Quantify the band intensities to determine the dose-dependent inhibition of cofilin

phosphorylation.[8]
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Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the LIMK signaling pathway and a general workflow

for assessing kinase inhibitor specificity.
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Caption: The LIMK signaling cascade.
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Caption: Workflow for kinase inhibitor profiling.
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In summary, CRT0105950 is a highly potent inhibitor of both LIMK1 and LIMK2. While kinome-

wide screening reveals some off-target activity at high concentrations, its nanomolar potency

against its primary targets suggests a favorable therapeutic window. The comparative data and

detailed protocols provided in this guide should serve as a valuable resource for researchers

investigating LIMK-dependent cellular processes and for those involved in the development of

novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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